N-(1,3-benzodioxol-5-yl)-2-[1-(4-chlorophenyl)imidazol-2-yl]sulfanylacetamide
Description
This compound features a benzodioxol moiety linked via an acetamide bridge to an imidazole ring substituted with a 4-chlorophenyl group. Its molecular weight is approximately 459.5 g/mol, with a calculated XLogP3 of 4.9, indicating moderate lipophilicity . The benzodioxol group contributes hydrogen bond acceptor capacity (via oxygen atoms), while the chlorophenyl substituent enhances hydrophobic interactions.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[1-(4-chlorophenyl)imidazol-2-yl]sulfanylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClN3O3S/c19-12-1-4-14(5-2-12)22-8-7-20-18(22)26-10-17(23)21-13-3-6-15-16(9-13)25-11-24-15/h1-9H,10-11H2,(H,21,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWMYHFYWGBFXRX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)CSC3=NC=CN3C4=CC=C(C=C4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClN3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzodioxol-5-yl)-2-[1-(4-chlorophenyl)imidazol-2-yl]sulfanylacetamide typically involves multiple steps, including the formation of the benzodioxole ring, the introduction of the chlorophenyl group, and the coupling with the imidazole moiety. Common synthetic routes may include:
Formation of Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Introduction of Chlorophenyl Group: This step often involves the chlorination of phenyl derivatives using reagents like thionyl chloride.
Coupling with Imidazole Moiety: The final step involves the coupling of the benzodioxole and chlorophenyl intermediates with an imidazole derivative under specific reaction conditions, such as the use of a base like potassium carbonate in an aprotic solvent like dimethylformamide.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-benzodioxol-5-yl)-2-[1-(4-chlorophenyl)imidazol-2-yl]sulfanylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(1,3-benzodioxol-5-yl)-2-[1-(4-chlorophenyl)imidazol-2-yl]sulfanylacetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(1,3-benzodioxol-5-yl)-2-[1-(4-chlorophenyl)imidazol-2-yl]sulfanylacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit the activity of certain kinases or proteases, thereby affecting cellular signaling pathways and inducing apoptosis in cancer cells.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Imidazole and Benzodioxol Moieties
Compound A : N-(1,3-benzodioxol-5-yl)-2-[[2-(3-methoxyphenyl)-5-phenyl-1H-imidazol-4-yl]sulfanyl]acetamide
- Key Differences :
- Imidazole substituents: 3-Methoxyphenyl and phenyl (vs. 4-chlorophenyl in the target compound).
- Physicochemical Properties :
- Molecular weight: 459.5 g/mol (identical to the target compound).
- XLogP3: 4.9 (same as target), but the methoxy group increases polarity compared to chloro.
- Functional Implications :
- The methoxy group (electron-donating) may enhance hydrogen bonding with polar residues, whereas the chloro group (electron-withdrawing) strengthens hydrophobic interactions.
Compound B : N-(4-(1-ethyl-5-(methylsulfonyl)-1H-benzo[d]imidazol-2-yl)phenyl)acetamide
- Key Differences :
- Core structure: Benzimidazole with methylsulfonyl and ethyl groups (vs. imidazole with chlorophenyl).
- Physicochemical Properties :
- Methylsulfonyl group increases solubility but reduces membrane permeability.
- Functional Implications :
- Sulfonyl groups often improve metabolic stability but may reduce target affinity due to steric hindrance.
Compound C : N-(4-fluorophenyl)-2-[(3-methylsulfanyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide
- Key Differences :
- Heterocycle: Thiadiazole (vs. imidazole).
- Substituents: Fluorophenyl and methylsulfanyl (vs. chlorophenyl).
- Physicochemical Properties :
- Fluorine’s lower lipophilicity (compared to chlorine) reduces XLogP3.
- Functional Implications :
- Thiadiazole’s sulfur-rich structure may enhance metal coordination but reduce aromatic π-π stacking.
Computational Predictions of Binding Affinity
Using AutoDock Vina and AutoDock4 , the target compound’s chlorophenyl group is predicted to exhibit stronger hydrophobic interactions in non-polar binding pockets compared to Compound A’s methoxyphenyl. Conversely, Compound A’s methoxy group may form hydrogen bonds with polar residues (e.g., serine or threonine), as suggested by hydrogen bonding pattern analyses .
Data Table: Structural and Physicochemical Comparison
Biological Activity
N-(1,3-benzodioxol-5-yl)-2-[1-(4-chlorophenyl)imidazol-2-yl]sulfanylacetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and pharmacological implications based on diverse scientific literature.
Chemical Structure and Synthesis
The compound is characterized by a benzodioxole ring , a chlorophenyl group , and an imidazole moiety . Its synthesis typically involves several steps:
- Formation of Benzodioxole Ring : Achieved through cyclization of catechol derivatives with formaldehyde.
- Introduction of Chlorophenyl Group : Often involves chlorination of phenyl derivatives using reagents like thionyl chloride.
- Coupling with Imidazole Moiety : The final step includes coupling the benzodioxole and chlorophenyl intermediates with an imidazole derivative under specific conditions, such as using potassium carbonate in dimethylformamide.
The mechanism of action for this compound involves interaction with specific molecular targets, primarily enzymes or receptors. It may inhibit certain kinases or proteases, thereby modulating cellular signaling pathways and inducing apoptosis in cancer cells. This compound has been investigated for its potential as a biochemical probe in enzymatic studies and therapeutic applications.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, studies have shown that related compounds effectively inhibit Src family kinases (SFKs), which are critical in cancer progression. In vivo studies demonstrated that these compounds could inhibit tumor growth and improve survival rates in aggressive cancer models .
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties. Preliminary studies have indicated moderate to strong antibacterial activity against various strains, including Salmonella typhi and Bacillus subtilis. The presence of the benzodioxole and imidazole moieties may enhance its interaction with bacterial targets .
Enzyme Inhibition
This compound has also been evaluated for its enzyme inhibitory activities. It has shown promising results as an acetylcholinesterase inhibitor and urease inhibitor, which are relevant for treating conditions like Alzheimer's disease and certain infections .
Research Findings
Case Studies
- In Vivo Cancer Model : A study involving a c-Src-transfected 3T3-fibroblast xenograft model showed that the compound significantly inhibited tumor growth when administered orally once daily.
- Antibacterial Screening : Compounds derived from similar structures demonstrated varying degrees of antibacterial activity, with some achieving IC50 values significantly lower than standard references .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
